molecular formula C22H15NO6S3 B12139930 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate

2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate

Cat. No.: B12139930
M. Wt: 485.6 g/mol
InChI Key: RRDZSGXIJHWSGI-DHDCSXOGSA-N
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Description

2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is a complex organic compound with a unique structure that combines elements of thiazolidinone and isothiochromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include thiazolidinone derivatives and isothiochromene carboxylates. The key steps in the synthesis may involve:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Coupling reaction: The thiazolidinone intermediate is then coupled with a suitable isothiochromene derivative using a palladium-catalyzed cross-coupling reaction.

    Final condensation: The final step involves the condensation of the coupled product with a dimethoxyphenyl derivative under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It could be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Modulating receptor activity: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylate is unique due to its combination of thiazolidinone and isothiochromene moieties, which confer distinct electronic and steric properties. This uniqueness may result in specific interactions with biological targets that are not observed with other similar compounds.

Properties

Molecular Formula

C22H15NO6S3

Molecular Weight

485.6 g/mol

IUPAC Name

[2-[(Z)-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

InChI

InChI=1S/C22H15NO6S3/c1-27-14-8-7-12-10-16(31-21(25)17(12)18(14)28-2)20(24)29-13-6-4-3-5-11(13)9-15-19(30)23-22(26)32-15/h3-10H,1-2H3,(H,23,26,30)/b15-9-

InChI Key

RRDZSGXIJHWSGI-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)OC3=CC=CC=C3/C=C\4/C(=S)NC(=O)S4)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)OC3=CC=CC=C3C=C4C(=S)NC(=O)S4)OC

Origin of Product

United States

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